2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Peptide Synthesis PROTAC Linker Chemistry Amide Coupling

This heterobifunctional scaffold offers a BoC-protected amine and a free carboxylic acid in one rigid azetidine ring, enabling sequential chemoselective couplings without complex protecting group manipulations. Unlike flexible acyclic linkers, its conformational constraint pre-organizes ternary complexes for enhanced PROTAC degradation efficiency. Optimal for CNS peptidomimetics, macrocyclic peptides, and targeted protein degraders. Maintain stable supply in 97%+ purity; room temperature shipping.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 183062-96-6
Cat. No. B066239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid
CAS183062-96-6
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CC(=O)O
InChIInChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
InChIKeyVEFHUWJIRFTGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 183062-96-6): A Bifunctional Azetidine Scaffold for Pharmaceutical Building Block Procurement


2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 183062-96-6), also known as N-Boc-3-azetidineacetic acid, is a protected azetidine derivative bearing both a Boc-protected amine and a free carboxylic acid moiety . This heterobifunctional architecture makes it a privileged building block in medicinal chemistry for constructing peptidomimetics, central nervous system (CNS) agents, and targeted protein degraders (PROTACs) [1]. The compound's azetidine ring, a strained four-membered nitrogen heterocycle, imparts conformational rigidity that distinguishes it from more flexible acyclic linkers and piperidine/pyrrolidine homologs, directly impacting the pharmacokinetic and pharmacodynamic properties of derived drug candidates .

Why 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 183062-96-6) Cannot Be Substituted by Generic Analogs: A Procurement Guide to Functional Divergence


Generic substitution of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid is not feasible due to its unique combination of a Boc-protected azetidine and a pendant acetic acid group, which enables orthogonal reactivity not achievable with simple azetidine carboxylic acids, unprotected azetidine acetic acids, or flexible acyclic linkers . While 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) lacks the methylene spacer and exhibits a distinct logP (0.45) and melting point (118°C) that alter solubility and coupling efficiency, unprotected azetidine-3-acetic acid introduces unwanted nucleophilicity at the amine, leading to side reactions and lower synthetic yields . These differences manifest as quantifiable variations in reaction yield, product purity, and downstream biological activity, as detailed in the evidence guide below.

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 183062-96-6): Quantitative Comparative Evidence for Scientific Selection


Enhanced Synthetic Yield vs. Unprotected Azetidine-3-acetic Acid in Amide Bond Formation

When utilized as a carboxylic acid component in amide bond formation, 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid demonstrates a quantifiable advantage in reaction yield over its unprotected counterpart, 2-(azetidin-3-yl)acetic acid. The presence of the Boc protecting group prevents side reactions at the azetidine nitrogen, which would otherwise consume the coupling reagent and lead to undesired oligomerization or N-acylation byproducts [1]. In a representative patent procedure for the synthesis of N-Boc-3-azetidine acetic acid, a yield of 92.9% was achieved with an HPLC purity of 98.1% [2]. In contrast, literature reports indicate that attempts to directly couple unprotected azetidine-3-acetic acid under similar conditions typically result in yields below 50% due to competing N-acylation and poor solubility [3].

Peptide Synthesis PROTAC Linker Chemistry Amide Coupling

Proven Neuroprotective Activity of Derived Azetidine Scaffolds vs. Reference Inhibitor Rivastigmine

The azetidine core of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid serves as a key precursor to a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. These derivatives, synthesized from N-Boc-3-azetidinone—a direct oxidation product of the target compound—were evaluated for acetylcholinesterase (AChE) inhibitory activity. Several compounds exhibited AChE inhibition comparable to rivastigmine, a clinically approved AChE inhibitor for Alzheimer's disease. Furthermore, compound 28 from this library demonstrated a significant neuroprotective effect in both salsolinol-induced (Parkinson's disease model) and glutamate-induced (Alzheimer's disease model) neurodegeneration assays, with its protective effect attributed to a reduction in oxidative stress and caspase-3/7 activity [1].

Neuroprotection Acetylcholinesterase Inhibition Alzheimer's Disease

Validated Utility as a PROTAC Linker for Targeted Protein Degradation

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid is explicitly validated as a PROTAC (PROteolysis TArgeting Chimera) linker . In contrast, close structural analogs such as 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) are predominantly classified as non-cleavable ADC (Antibody-Drug Conjugate) linkers, a distinct application space with different conjugation chemistry requirements [1]. The pendant acetic acid moiety of the target compound provides a longer, more flexible attachment point compared to the directly attached carboxylic acid of the 3-carboxylic acid analog, which can critically influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) essential for efficient ubiquitination and degradation .

PROTAC Targeted Protein Degradation Chemical Biology

High Purity and Reproducible Quality Control for Reliable Research Outcomes

Commercial specifications for 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid guarantee a high level of purity and consistency. TCI Chemicals, a reputable global supplier, provides this compound with a purity of >98.0% as determined by both Gas Chromatography (GC) and Neutralization Titration (T), with a specified melting point range of 117.0 to 122.0 °C . This rigorous, multi-method analytical certification contrasts with many generic or lower-cost azetidine building blocks that are often supplied at 95% purity based solely on HPLC, lacking orthogonal verification of acid content and volatile impurities. Such impurities can act as catalytic poisons in transition metal-catalyzed reactions or lead to incorrect stoichiometry in sensitive coupling steps, directly compromising experimental reproducibility and project timelines.

Quality Control Reproducibility Analytical Chemistry

Conformational Rigidity and LogP Divergence from Carboxylic Acid and Acyclic Analogs

The physicochemical properties of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid differentiate it from both its acyclic counterpart and its azetidine-3-carboxylic acid analog. The target compound exhibits a calculated logP of 0.45 and a melting point of 118 °C . In comparison, the structurally related 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) has a higher density (1.246 g/cm³), a lower melting point (100.1-101.9 °C), and a different predicted boiling point (321.0 °C vs. 341.6 °C) [1][2]. These divergences arise from the presence of the methylene spacer (acetic acid vs. carboxylic acid), which alters molecular packing in the solid state and lipophilicity, impacting solubility, membrane permeability, and formulation behavior of derived drug molecules.

Physicochemical Properties LogP Drug Design

High-Impact Application Scenarios for 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 183062-96-6) in Drug Discovery and Chemical Biology


PROTAC Linker Synthesis for Targeted Protein Degradation

Leverage the validated PROTAC linker status of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid to conjugate a target protein ligand (warhead) and an E3 ubiquitin ligase ligand . The orthogonal reactivity of the Boc-protected amine and the free carboxylic acid enables sequential, chemoselective coupling steps without the need for complex protecting group manipulations. This scaffold's conformational rigidity, imparted by the azetidine ring, can favorably pre-organize the ternary complex for enhanced degradation efficiency compared to flexible PEG or alkyl linkers.

Synthesis of CNS-Penetrant Peptidomimetics

Utilize the azetidine core as a conformationally constrained bioisostere for proline or GABA in the design of novel peptidomimetics targeting neurological disorders. The demonstrated neuroprotective activity of derived 3-aryl-3-azetidinyl acetic acid derivatives provides a validated starting point for optimizing acetylcholinesterase inhibitors and other CNS-active agents [1]. The intermediate logP (0.45) suggests favorable brain penetration potential, a critical parameter for CNS drug candidates.

Orthogonal Protecting Group Strategy for Complex Molecule Synthesis

Employ 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid as a key intermediate in multistep syntheses requiring orthogonal protection of amine and carboxylic acid functionalities. The Boc group remains stable under basic and nucleophilic conditions used for esterification or amidation of the acetic acid moiety, and can be cleanly removed with acid (e.g., TFA) to reveal the free azetidine amine for subsequent functionalization [2]. This strategy is particularly valuable in the construction of macrocyclic peptides and natural product analogs where precise control over functional group reactivity is paramount.

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